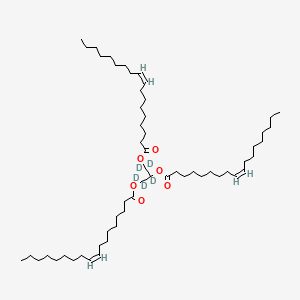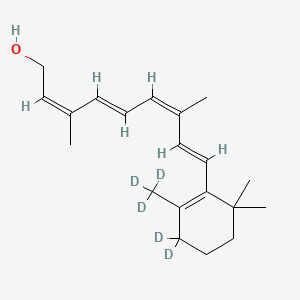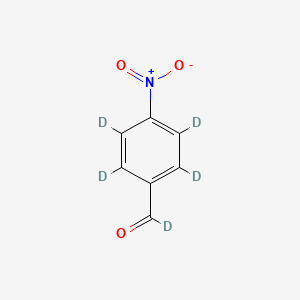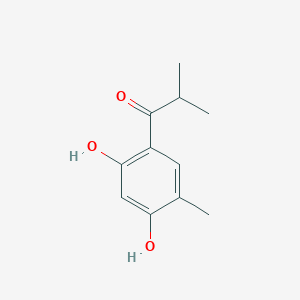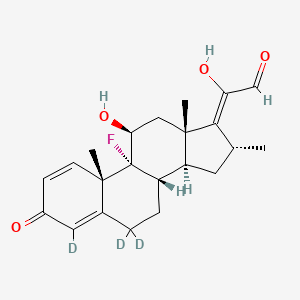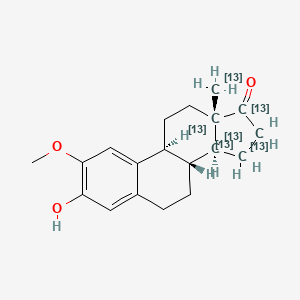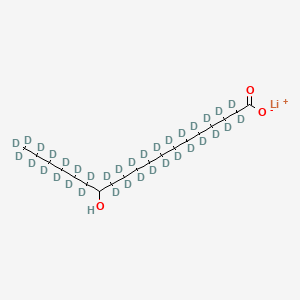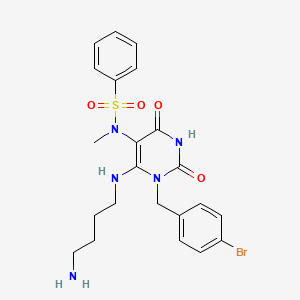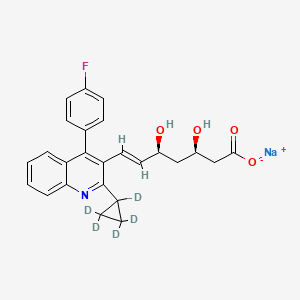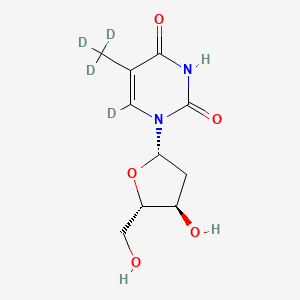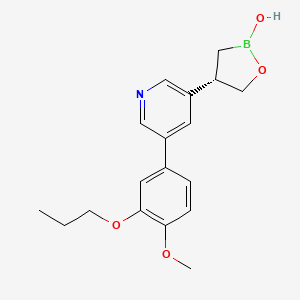
Pde4-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde4-IN-8 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to block the degradative action of phosphodiesterase 4 on cyclic adenosine monophosphate. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which plays a crucial role in regulating various physiological processes. Phosphodiesterase 4 inhibitors have been widely studied for their potential therapeutic applications in treating inflammatory diseases, respiratory disorders, and neurological conditions .
准备方法
The synthesis of Pde4-IN-8 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
化学反应分析
Pde4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Pde4-IN-8 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of phosphodiesterase 4 in various biochemical pathways. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular processes such as inflammation, cell proliferation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.
作用机制
The mechanism of action of Pde4-IN-8 involves the inhibition of phosphodiesterase 4, which leads to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent phosphorylation of various target proteins. These phosphorylated proteins play a crucial role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate signaling pathway and the protein kinase A signaling pathway .
相似化合物的比较
Pde4-IN-8 is one of several phosphodiesterase 4 inhibitors that have been developed for therapeutic applications. Similar compounds include roflumilast, apremilast, and crisaborole. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. For example, roflumilast is used to treat chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis and crisaborole for atopic dermatitis.
属性
分子式 |
C18H22BNO4 |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
3-[(4S)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |
InChI |
InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m1/s1 |
InChI 键 |
KXVKOYCGACSUPP-MRXNPFEDSA-N |
手性 SMILES |
B1(C[C@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
规范 SMILES |
B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
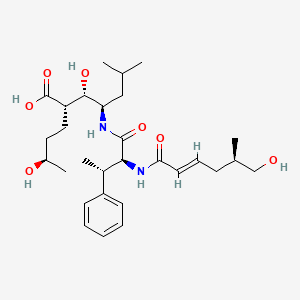
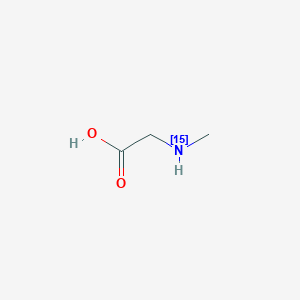
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
